molecular formula C21H18O3 B5475055 1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one

1-(2,4-dimethoxyphenyl)-3-(1-naphthyl)-2-propen-1-one

Cat. No.: B5475055
M. Wt: 318.4 g/mol
InChI Key: MLJPSPKBQRTVGK-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WR-289016 is a small molecular drug known for its potential in inhibiting cyclin-dependent protein kinases, particularly those associated with Plasmodium falciparum . This compound has garnered attention due to its promising applications in the field of medicinal chemistry, especially in the treatment of malaria.

Preparation Methods

The synthesis of WR-289016 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

WR-289016 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WR-289016 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the inhibition of cyclin-dependent protein kinases.

    Biology: Investigated for its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

    Medicine: Explored as a potential therapeutic agent for malaria treatment.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of WR-289016 involves the inhibition of cyclin-dependent protein kinases, particularly those associated with Plasmodium falciparum. This inhibition disrupts the cell cycle of the parasite, preventing its replication and growth. The molecular targets and pathways involved include the cyclin-dependent protein kinase Pfmrk and associated signaling pathways .

Comparison with Similar Compounds

WR-289016 can be compared with other similar compounds, such as:

    WR-289010: Another cyclin-dependent protein kinase inhibitor with an IC50 value of 9000 nM.

    WR-289012: A related compound with an IC50 value of 19000 nM.

WR-289016 is unique due to its higher potency, with an IC50 value of 1300 nM, making it a more effective inhibitor of cyclin-dependent protein kinases .

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-17-11-12-19(21(14-17)24-2)20(22)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPSPKBQRTVGK-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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